rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo
Description
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid, three-dimensional structure. This rigidity is a key feature that distinguishes them from more flexible acyclic or monocyclic systems. By locking the molecule into a specific conformation, the spatial orientation of substituents can be precisely controlled, which is of paramount importance in fields such as medicinal chemistry and materials science. The constrained nature of these systems can lead to enhanced binding affinity and selectivity for biological targets like enzymes and receptors.
The Bicyclo[3.2.1]octane Skeleton as a Privileged Scaffold
Among the diverse array of bridged bicyclic systems, the bicyclo[3.2.1]octane skeleton holds a special status as a "privileged scaffold." This term is used to describe molecular frameworks that are recurrently found in biologically active compounds, suggesting an evolutionary preference for these structures in interacting with biological macromolecules.
The bicyclo[3.2.1]octane framework consists of a six-membered ring bridged by a single carbon atom, forming a five-membered and a seven-membered ring. Computational models and spectroscopic studies suggest that the most stable conformation of this system is a chair-boat arrangement. This conformation helps to minimize steric strain within the molecule.
While all cyclic systems possess some degree of inherent strain compared to their acyclic counterparts, the bicyclo[3.2.1]octane skeleton is considered to be the most stable isomer of cyclooctene. This relative stability contributes to its prevalence in nature. However, it is important to note that the bicyclo[3.2.1]octyl skeleton does possess greater strain than the closely related bicyclo[2.2.2]octane system. Density functional theory calculations have indicated an energy difference of approximately 2.3 kcal/mol between the corresponding radicals of these two bicyclic systems. ucla.edu
The bicyclo[3.2.1]octane core is a common feature in a wide range of natural products, many of which exhibit significant biological activities. This has made the synthesis of this framework a major focus for organic chemists. The development of novel synthetic methodologies, including organocatalytic approaches, has provided efficient access to this important scaffold. nih.gov
| Natural Product | Biological Activity |
|---|---|
| Gelsemine | Antinociceptive (pain relief) nih.gov |
| Platensimycin | Broad-spectrum antibacterial nih.gov |
| Vitisinol D | Antithrombotic nih.gov |
| Bicyclo[3.2.1]octanoid Neolignans | Inhibition of pyruvate (B1213749) dehydrogenase activity researchgate.net |
Specific Focus on Bicyclo[3.2.1]octan-6-ol Derivatives
Within the broad family of bicyclo[3.2.1]octane-containing molecules, those functionalized with a hydroxyl group at the C-6 position are of particular interest due to their potential for further chemical modification and their own inherent biological properties.
The stereochemistry of the hydroxyl group at the C-6 position in bicyclo[3.2.1]octan-6-ol gives rise to two diastereomers: exo and endo. The exo isomer has the hydroxyl group oriented away from the larger six-membered ring, while in the endo isomer, it is pointed towards it. This seemingly subtle difference in spatial arrangement can have a profound impact on the molecule's physical, chemical, and biological properties.
These isomers can be distinguished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (H-6) exhibits different chemical shifts and coupling patterns in the two isomers. In one study, the exo-isomer showed an ill-resolved signal for H-6, while the endo-isomer displayed a broad multiplet with a width at half-height of approximately 22 Hz. nist.gov
The specific compound, rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo, has garnered attention in chemical research for several reasons. Firstly, its unique three-dimensional structure makes it an attractive scaffold for the development of new therapeutic agents. Preliminary studies have suggested that it may possess analgesic or anti-inflammatory properties. smolecule.com Secondly, the hydroxyl group provides a convenient handle for further synthetic transformations, allowing it to serve as a versatile building block for the construction of more complex molecules. smolecule.com
General synthetic approaches to this compound often involve the formation of the bicyclic framework through cycloaddition reactions, followed by the introduction of the hydroxyl group via the reduction of a ketone precursor. smolecule.com
| Property | Value |
|---|---|
| CAS Number | 64170-86-1 smolecule.comaaronchem.com |
| Molecular Formula | C₈H₁₄O smolecule.comaaronchem.com |
| Molecular Weight | 126.20 g/mol smolecule.com |
| IUPAC Name | (1S,5R,6R)-bicyclo[3.2.1]octan-6-ol smolecule.com |
| Potential Applications | Pharmaceutical scaffold (analgesic, anti-inflammatory), organic synthesis building block smolecule.com |
Properties
CAS No. |
64170-86-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,5R,6R)-bicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-6-2-1-3-7(8)4-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
HNCXRKBVFWLKTR-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)[C@@H](C2)O |
Canonical SMILES |
C1CC2CC(C1)C(C2)O |
Purity |
95 |
Origin of Product |
United States |
Theoretical and Computational Investigations
Computational Studies on Bicyclo[3.2.1]octane Derivatives
The rigid and strained framework of the bicyclo[3.2.1]octane system presents unique challenges and opportunities in stereocontrolled synthesis and reaction design. Computational studies have been pivotal in rationalizing observed chemical behaviors and in predicting new ones.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to perform high-accuracy calculations on molecular structures and their relative stabilities. acs.org Methods like B3LYP with basis sets such as 6-31G(d) are standard for optimizing geometries and computing energies of various isomers and conformers of bicyclo[3.2.1]octane derivatives. acs.org
These calculations can determine the most stable spatial arrangement of atoms. For instance, in a study on a related benzobicyclo[3.2.1]octane system, the heats of formation for the endo and exo alcohol isomers were calculated using the AM1 method. The results indicated that the exo isomer was more stable by 3.0 kcal/mol, a preference attributed to reduced steric interactions with the bicyclic framework. acs.org Such computational findings are crucial for predicting the thermodynamic favorability of different isomers.
Table 1: Calculated Relative Stability of Bicyclic Alcohols
| Compound | Isomer | Calculated Heat of Formation (kcal/mol) | Relative Stability |
|---|---|---|---|
| 8-amino-9-hydroxy-6,7,8,9-tetrahydro-5,8-methano-5H-benzocycloheptene | endo-alcohol | -27.4 | Less Stable |
| exo-alcohol | -30.4 | More Stable |
Data derived from AM1 calculations on a related benzobicyclo[3.2.1]octane system. acs.org
Computational modeling is a powerful approach for gaining deep insights into reaction mechanisms. By mapping potential energy surfaces, researchers can identify intermediates, characterize transition states, and ultimately understand the origins of chemical reactivity and selectivity in reactions involving bicyclo[3.2.1]octane systems.
One of the most significant applications of computational chemistry is the prediction of stereoselectivity by analyzing the energies of competing transition states. In the synthesis of chiral bicyclo[3.2.1]octanes via an organocatalytic domino Michael-Henry process, theoretical DFT calculations of the transition states were instrumental in revealing the origin of the observed high enantio- and diastereoselectivities. acs.org
Similarly, in a cationic cyclization to form a bicyclo[3.2.1]octane derivative, a careful analysis of the transition states showed that a chair-chair conformation was highly favored over a boat-chair-like conformation, thus explaining the stereochemical outcome of the reaction. ucl.ac.uk By comparing the calculated activation energies for different pathways, chemists can predict which stereoisomer will be preferentially formed.
Table 2: Transition State Conformations in Cationic Cyclization
| Transition State Conformation | Cyclization Type | Energetic Favorability |
|---|---|---|
| Chair-Chair | 6-(enol-endo)-tet | Favored |
| Boat-Chair | 5-endo-tet | Disfavored |
Data based on analysis of epoxide ring-opening cyclization. ucl.ac.uk
The bicyclo[3.2.1]octane skeleton is often accessed through or participates in complex molecular rearrangements. Computational studies have been essential in unraveling the mechanisms of these transformations.
For example, detailed computational analysis supported a mechanistic proposal for the unusual radical rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.org The calculations examined the competition between a stepwise ring expansion and a radical reduction, highlighting the crucial role of the rigid bicyclic skeleton in facilitating the rearrangement. acs.org
In the realm of biosynthesis, computational studies using DFT have explored the complex carbocation rearrangement cascades that lead to natural products containing the bicyclo[3.2.1]octane core, such as sativene. researchgate.net These studies map out viable energetic pathways from common precursors, comparing different rearrangement possibilities and providing a basis for understanding how enzymes control these intricate transformations. researchgate.net Other computationally studied rearrangements involving this framework include photochemical oxa-di-π-methane rearrangements and ring-rearrangement metathesis. nih.govrsc.org
Elucidation of Reaction Mechanisms via Computational Chemistry
Conformational Analysis of Bicyclo[3.2.1]octan-6-ol
The three-dimensional shape, or conformation, of rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol is fundamental to its chemical properties. The bicyclo[3.2.1]octane framework is composed of a six-membered ring bridged by a one-carbon chain, creating a rigid structure that can be conceptually compared to norbornane. uci.edu
The bicyclo[3.2.1]octane system possesses significant ring strain, which influences its reactivity and conformational preferences. ucl.ac.uk The six-membered ring portion of the skeleton can adopt conformations resembling a chair or a boat. researchgate.net
Theoretical calculations on various bicyclo[3.2.1]octane derivatives have been used to determine the lowest energy conformers. For some substituted 2-hydroxybicyclo[3.2.1]octane-6,8-diones, quantum mechanics calculations confirmed an unusual boat-chair conformation as the most stable. ucl.ac.uk In other systems, such as derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, NMR data and DFT calculations indicated a preference for a chair conformation of the six-membered (pyran) ring. researchgate.net
For the parent compound, rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, the exo position of the hydroxyl group is generally considered to be thermodynamically more stable than the endo position. This preference, supported by calculations on analogous systems, arises because the exo substituent experiences less steric hindrance from the rest of the bicyclic framework, particularly the ethano bridge. acs.org
Table 3: Common Conformations in Bicyclo[3.2.1]octane Systems
| Substituted Bicyclo[3.2.1]octane System | Observed/Calculated Preferred Conformation | Method of Determination |
|---|---|---|
| 2-hydroxybicyclo[3.2.1]octane-6,8-diones | Boat-Chair | Quantum Mechanics (B3LYP/6-31g**) |
| 8-oxabicyclo[3.2.1]octan-3-ol derivatives | Chair | NMR, DFT/B3LYP/6-31G* |
| 8-amino-9-hydroxy-benzobicyclo[3.2.1]octene | Exo-alcohol more stable | AM1 Calculation |
Data compiled from various computational and experimental studies on bicyclo[3.2.1]octane derivatives. acs.orgucl.ac.ukresearchgate.net
Compound Index
Role in Complex Molecule Synthesis and Structural Mimicry
Synthetic Methodologies Driven by Natural Product Targets
The pursuit of total syntheses of complex natural products containing the bicyclo[3.2.1]octane framework has driven the development of new and innovative synthetic methodologies. The challenges posed by these intricate structures have inspired chemists to devise novel reactions and strategies with broader applications in organic synthesis. For example, the need for efficient and stereoselective methods to construct the bicyclo[3.2.1]octane core has led to advancements in cascade reactions, metal-catalyzed cyclizations, and radical-based transformations. acs.org These methodologies, born from the quest to synthesize specific natural products, have enriched the toolbox of synthetic organic chemists, enabling the construction of a wide range of complex molecules.
Development of Highly Diastereoselective and Enantioselective Routes to Substituted Bicyclo[3.2.1]octanes
The demand for enantiomerically pure compounds for biological applications has driven the development of sophisticated synthetic methods to control the stereochemistry of the bicyclo[3.2.1]octane core. Researchers have devised various strategies to achieve high levels of diastereoselectivity and enantioselectivity.
One powerful approach is the use of organocatalytic domino reactions . For instance, a highly enantio- and diastereoselective organocatalytic domino Michael-Henry reaction has been developed to prepare bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary ones. acs.org This method provides a facile route to structurally complex and medicinally relevant scaffolds.
Palladium-catalyzed reactions have also emerged as a valuable tool. For example, a palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes has been reported to afford a variety of enantioenriched bicyclo[3.2.1]octadienes in excellent yields and enantioselectivities. acs.org Furthermore, the construction of the bicyclo[3.2.1]octane system has been achieved via Prins cyclization, a key step in the total synthesis of complex natural products like hemiketalTTX. chinesechemsoc.org
The following table summarizes some of the developed stereoselective routes:
| Method | Key Features | Stereochemical Control | Ref. |
| Organocatalytic Domino Michael-Henry Reaction | Forms multiple stereocenters in one pot | High enantio- and diastereoselectivity | acs.org |
| Palladium-Catalyzed Alkene-Alkyne Coupling | Synthesis of enantioenriched bicyclo[3.2.1]octadienes | Excellent enantioselectivity | acs.org |
| Prins Cyclization | Construction of the core bicyclo[3.2.1]octane skeleton | Stereoselective formation of hydroxyl group | chinesechemsoc.org |
Exploration of Novel Catalytic Systems for Bicyclo[3.2.1]octane Construction
The quest for more efficient and selective methods for constructing the bicyclo[3.2.1]octane framework has led to the exploration of a diverse range of catalytic systems.
Organocatalysis stands out as a particularly fruitful area of research. The use of chiral organocatalysts in reactions like the double Michael addition to cyclic dienones allows for expedient synthesis of bicyclo[3.2.1]octanes with good control over the stereochemistry of the bridged center. rsc.org
Metal-organo relay catalysis represents another innovative approach. A palladium/phosphoric acid relay catalysis has been successfully employed for the diastereoselective construction of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates. This sequential reaction involves an N-allylic substitution, a Diels-Alder cyclization, and an intramolecular ketalization.
Furthermore, Lewis acid catalysis has been utilized in formal [4+2] cycloaddition reactions of bicyclobutanes with silyl dienol ethers to access bicyclo[4.1.1]octane systems, which are structurally related to the bicyclo[3.2.1]octane core. acs.org
Examples of novel catalytic systems are presented in the table below:
| Catalytic System | Reaction Type | Application |
| Organocatalysts | Double Michael Addition | Synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones |
| Palladium/Phosphoric Acid Relay Catalysis | Sequential N-allylic substitution, Diels-Alder, ketalization | Construction of 6,8-dioxabicyclo[3.2.1]octane frameworks |
| Lewis Acids (e.g., AlCl(CH3)2) | Prins Cyclization | Assembly of the bicyclo[3.2.1]octane system |
Bicyclo[3.2.1]octane Derivatives as Structural Probes and Scaffolds in Academic Contexts
Beyond their role as synthetic targets, bicyclo[3.2.1]octane derivatives serve as valuable tools in fundamental chemical research due to their well-defined and rigid structures.
Use as Rigid Frameworks for Conformational Studies
The conformational rigidity of the bicyclo[3.2.1]octane skeleton makes it an excellent model system for conformational analysis. rsc.org The fixed spatial arrangement of substituents allows for detailed investigations into stereoelectronic effects and non-covalent interactions.
X-ray crystallography has been instrumental in determining the precise three-dimensional structures of various bicyclo[3.2.1]octane derivatives. researchgate.netresearchgate.net These studies provide accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of the ring system. For instance, X-ray analysis of a bicyclo[3.2.1]octane diol has provided valuable structural data. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with theoretical calculations, is another powerful technique for studying the conformation of these molecules in solution. sbq.org.br 13C NMR spectra of a wide range of bicyclo[3.2.1]octanols have been analyzed to understand the influence of hydroxyl group substitution on the chemical shifts of the skeletal carbons, providing insights into their configuration and conformation. cdnsciencepub.com Computational studies, including density functional theory (DFT), have been used to investigate the relative stabilities of different conformations, such as the chair-like and boat-like forms of the six-membered ring. montclair.edu
Development of Novel Reagents and Auxiliaries from Bicyclo[3.2.1]octane Precursors
The unique structural features of bicyclo[3.2.1]octane derivatives have led to their exploration as precursors for novel reagents and chiral auxiliaries in asymmetric synthesis. The chirality and conformational rigidity of these scaffolds can be exploited to induce stereoselectivity in chemical transformations.
Chiral 2-azabicyclo[3.2.1]octane derivatives have been synthesized and utilized in asymmetric synthesis. pwr.edu.pl For example, these compounds can serve as chiral ligands or be incorporated into chiral auxiliaries to control the stereochemical outcome of reactions. The separation of enantiomers of dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives can be achieved by forming diastereomeric mixtures with an appropriate optically active compound, such as a chiral alcohol or Mosher's acid chloride, highlighting their role as chiral resolving agents. google.com
The development of such reagents and auxiliaries from readily accessible bicyclo[3.2.1]octane precursors continues to be an active area of research, with the potential to provide new tools for the synthesis of complex chiral molecules.
Future Directions in Bicyclo 3.2.1 Octan 6 Ol Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of the bicyclo[3.2.1]octane framework is a central theme in organic chemistry, and future research will undoubtedly focus on creating more efficient, environmentally benign, and enantioselective routes to access rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo.
Organocatalysis: A significant area for development lies in the application of organocatalysis. nih.govnih.gov This field has matured into a powerful tool for constructing complex molecular architectures, often with high stereocontrol and reduced environmental impact compared to traditional metal-based catalysis. nih.govnih.gov Future work could explore domino reactions, such as Michael-Henry or Michael-aldol sequences, using chiral organocatalysts to assemble the bicyclo[3.2.1]octane core from simple acyclic or monocyclic precursors. rsc.orgresearchgate.net The development of low-loading organocatalyst systems, potentially as low as 500 ppm, would represent a significant advance in terms of process efficiency and sustainability. rsc.org
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild conditions. Future research should investigate the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a precursor ketone, bicyclo[3.2.1]octan-6-one, to directly yield the desired exo-alcohol. nih.gov Moreover, lipase-catalyzed kinetic resolution of the racemic alcohol could provide an efficient pathway to the individual enantiomers, which are crucial for pharmaceutical applications. scielo.br The exploration of novel enzymes from untapped microbial sources could lead to biocatalysts with enhanced substrate specificity and reactivity for this particular bicyclic system. researchgate.net
Flow Chemistry and Photochemistry: Continuous flow synthesis presents opportunities for improved safety, scalability, and reproducibility. Future synthetic routes could be redesigned for flow reactors, potentially integrating photochemical steps. uniroma1.it Photochemical reactions, such as the oxa-di-π-methane rearrangement of related bicyclic ketones, can generate structurally complex cyclopropanes that may serve as precursors to the target alcohol. nih.govdntb.gov.ua Integrating these technologies could lead to highly streamlined and automated syntheses.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Organocatalysis | Metal-free, reduced waste, high stereoselectivity. nih.gov | Development of novel domino reactions; low catalyst loading systems. rsc.orgrsc.org |
| Biocatalysis | High enantioselectivity, mild reaction conditions, green solvents (water). nih.govscielo.br | Enzyme screening and engineering for specific substrate acceptance; kinetic resolution protocols. |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation. | Adaptation of multi-step syntheses to continuous flow; integration with other technologies. |
| Photochemistry | Access to unique transformations and complex scaffolds. uniroma1.itnih.gov | Design of photochemical routes to key bicyclo[3.2.1]octane intermediates. |
Application of Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment (Methodological Focus)
The precise determination of the relative and absolute stereochemistry of bicyclo[3.2.1]octan-6-ol and its derivatives is paramount for understanding their chemical behavior and biological activity. While routine NMR and mass spectrometry are standard, future research will increasingly rely on more sophisticated techniques for unambiguous stereochemical assignment.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY, are already valuable tools. nih.gov However, future studies could employ more advanced methods like residual dipolar coupling (RDC) analysis to provide long-range structural information and define the molecule's orientation and conformation in solution with greater precision.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. nih.govresearchgate.net A key future direction will be the development of crystallization techniques for the parent alcohol and its derivatives, which can often be challenging. Co-crystallization with other molecules or the preparation of suitable crystalline derivatives (e.g., benzoates, p-nitrobenzoates) will be essential to facilitate crystallographic analysis and unambiguously confirm the exo stereochemistry of the hydroxyl group and the relative configuration of the bridgehead carbons. researchgate.netpublish.csiro.au
Chiroptical Spectroscopy and Computational Chemistry: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules in solution. The future in this area involves the synergy between experimental VCD/ECD spectra and theoretical calculations using Density Functional Theory (DFT). researchgate.net By calculating the predicted spectra for different stereoisomers and comparing them to the experimental data, the absolute configuration can be assigned with a high degree of confidence. This combined approach will be crucial for characterizing enantiomerically enriched samples produced via asymmetric synthesis or resolution.
| Technique | Information Provided | Future Focus |
| Advanced NMR (e.g., RDCs) | Precise solution-state conformation and long-range distance restraints. | Application to flexible derivatives and host-guest complexes. |
| X-ray Crystallography | Unambiguous solid-state structure, bond lengths, and angles. nih.govresearchgate.net | Development of robust crystallization methods for the parent alcohol and its key derivatives. |
| VCD/ECD Spectroscopy | Determination of absolute configuration in solution. | Combination with DFT calculations for reliable assignment of complex stereoisomers. researchgate.net |
Expansion of Reaction Scope and Discovery of New Transformations
The hydroxyl group and the hydrocarbon scaffold of this compound, offer numerous opportunities for further chemical modification. Future research will aim to move beyond classical transformations and explore novel reactions to generate diverse and valuable derivatives.
Late-Stage Functionalization (LSF): A major goal in modern synthesis is the ability to modify complex molecules at a late stage, avoiding de novo synthesis for each new analog. Future work should focus on developing C-H functionalization methods applicable to the bicyclo[3.2.1]octane skeleton. rsc.org This would allow for the direct introduction of functional groups at various positions on the carbocyclic framework, providing rapid access to libraries of related compounds for biological screening. The hydroxyl group itself can be used as a directing group or transformed into other functionalities to enable diverse LSF strategies. rsc.orgresearchgate.net
Skeletal Rearrangements: The rigid, strained nature of bicyclic systems makes them prone to fascinating skeletal rearrangements. beilstein-journals.org Investigating acid-promoted or transition-metal-catalyzed rearrangements of bicyclo[3.2.1]octan-6-ol and its derivatives could lead to novel and synthetically useful scaffolds, such as the bicyclo[2.2.2]octane or other fused ring systems. rsc.orggla.ac.uk For instance, treatment with reagents like thionyl chloride has been shown to induce skeletal rearrangements in related dioxabicyclo[3.2.1]octane systems, suggesting that similar transformations could be developed for the carbocyclic analogue. nih.govbeilstein-archives.org
Discovery of New Transformations: The unique stereoelectronic properties of the bicyclo[3.2.1]octane framework could be harnessed to discover entirely new chemical reactions. For example, the exo-hydroxyl group could participate in intramolecular reactions, such as etherifications or cyclizations with substituents introduced elsewhere on the ring. Furthermore, exploring the reactivity of the corresponding ketone, bicyclo[3.2.1]octan-6-one, in novel cycloaddition or annulation reactions could open doors to more complex polycyclic systems.
Interdisciplinary Research Integrating Computational Design and Synthesis
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. This interdisciplinary approach will be instrumental in advancing the chemistry of bicyclo[3.2.1]octan-6-ol.
Predictive Modeling of Reactivity and Selectivity: DFT calculations can be employed to model reaction mechanisms and predict the stereochemical outcomes of reactions involving the bicyclo[3.2.1]octane core. rroij.com For example, transition state energies can be calculated to understand the preference for exo versus endo attack on a related ketone, guiding the choice of reagents and conditions to favor the synthesis of the desired this compound. This predictive power can save significant experimental time and resources.
Design of Novel Catalysts and Reagents: Computational modeling can aid in the rational design of new organocatalysts or transition metal complexes specifically tailored for transformations on the bicyclo[3.2.1]octane scaffold. By understanding the steric and electronic requirements of the substrate's binding pocket in a catalyst, more effective and selective catalysts can be designed and subsequently synthesized.
Elucidation of Spectroscopic Data: As mentioned in section 6.2, computational methods are essential for interpreting complex spectroscopic data. Future research will see an even tighter integration of DFT calculations for predicting NMR chemical shifts, coupling constants, and VCD/ECD spectra, making the structural elucidation of new derivatives more rapid and reliable. researchgate.net This is particularly important for distinguishing between closely related diastereomers where simple 1D NMR spectra may be ambiguous.
| Interdisciplinary Area | Application to Bicyclo[3.2.1]octan-6-ol | Desired Outcome |
| Reaction Mechanism Studies | DFT modeling of transition states for synthetic reactions. rroij.com | Rationalization of observed stereoselectivity; prediction of outcomes for new reactions. |
| Catalyst Design | In silico screening and design of catalysts for asymmetric synthesis. | Development of highly efficient and selective catalysts for accessing enantiopure products. |
| Spectroscopic Analysis | Calculation of NMR, VCD, and ECD spectra for stereoisomers. researchgate.net | Unambiguous assignment of relative and absolute stereochemistry. |
| Molecular Properties | Modeling of conformational preferences and electronic properties. | Understanding structure-activity relationships for new derivatives. |
By pursuing these future research directions, the scientific community can significantly expand the utility of this compound, solidifying its role as a versatile building block in the synthesis of complex molecules with potential applications across science.
Q & A
Q. What are the established synthetic routes for rac-(1R,5S,6S)-bicyclo[3.2.1]octan-6-ol, exo, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step pathways starting from bicyclic precursors. Key steps include:
- Ring-closing strategies : Cyclization of linear precursors under acidic or basic conditions to form the bicyclo[3.2.1]octane scaffold.
- Hydroxylation : Selective introduction of the hydroxyl group at the 6-position, often using oxidizing agents like mCPBA or catalytic hydroxylation.
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates and prevent undesired side reactions . Reaction temperature and solvent polarity critically influence stereochemical integrity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in cyclization steps, while low temperatures reduce epimerization risks .
Q. Which analytical techniques are most reliable for confirming the structure and purity of This compound?
- NMR Spectroscopy : H and C NMR are essential for verifying stereochemistry. The exo configuration of the hydroxyl group can be confirmed by distinct downfield shifts of the C(6) proton (~δ 3.8–4.2 ppm) compared to endo isomers .
- X-ray Crystallography : Provides unambiguous confirmation of the bicyclic framework and substituent positions .
- Chromatography : HPLC with chiral columns resolves enantiomeric impurities, ensuring ≥95% stereochemical purity .
Advanced Research Questions
Q. How can researchers address stereochemical contradictions in NMR data for exo vs. endo isomers of bicyclo[3.2.1]octanol derivatives?
Discrepancies in NMR signals (e.g., unexpected splitting or coupling constants) often arise from dynamic effects or solvent interactions. Strategies include:
- Variable-temperature NMR : Identifies conformational equilibria by observing signal coalescence at elevated temperatures.
- Solvent screening : Polar solvents (e.g., DO) may stabilize specific hydrogen-bonding networks, clarifying splitting patterns .
- Comparative analysis : Cross-reference with published data for structurally validated exo/endo analogs (e.g., Appleton et al., 1968) .
Q. What computational methods are effective for predicting the reactivity and regioselectivity of This compound in novel reactions?
- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in electrophilic substitutions or ring-opening reactions.
- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance in complex reaction environments.
- Machine Learning (ML) : Trains models on existing bicyclic compound datasets to forecast reaction outcomes under untested conditions .
Q. How can reaction conditions be optimized to maximize stereochemical purity during large-scale synthesis?
- Catalyst screening : Asymmetric catalysts (e.g., chiral oxazaborolidines) enhance enantiomeric excess (ee) in hydroxylation steps.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions and improving yield .
- In-line analytics : Real-time IR or Raman spectroscopy monitors reaction progress, enabling immediate adjustments to pH or temperature .
Q. What strategies resolve contradictions between predicted and observed biological activity in This compound derivatives?
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target interactions.
- Metabolic profiling : LC-MS identifies in vivo degradation products that may alter activity.
- Co-crystallization studies : Reveal unanticipated binding modes or allosteric effects .
Methodological Guidelines
- Data Validation : Cross-verify experimental results with computational predictions (e.g., DFT vs. observed reaction rates) to identify systematic errors .
- Reproducibility : Document all reaction parameters (solvent purity, catalyst lot numbers) in supplementary materials to ensure replicability .
- Ethical Reporting : Avoid selective data presentation; disclose failed experiments or contradictory results to guide future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
